molecular formula C13H18ClNO B13212378 {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol

Cat. No.: B13212378
M. Wt: 239.74 g/mol
InChI Key: QNEMSMOVKQAYOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 2-chlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol
  • {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol
  • {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol

Uniqueness

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

[1-[2-amino-1-(2-chlorophenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C13H18ClNO/c14-12-5-2-1-4-10(12)11(8-15)13(9-16)6-3-7-13/h1-2,4-5,11,16H,3,6-9,15H2

InChI Key

QNEMSMOVKQAYOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C(CN)C2=CC=CC=C2Cl

Origin of Product

United States

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